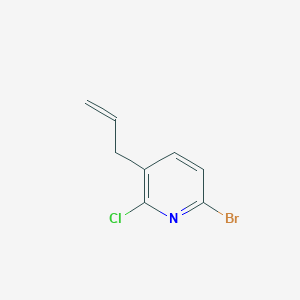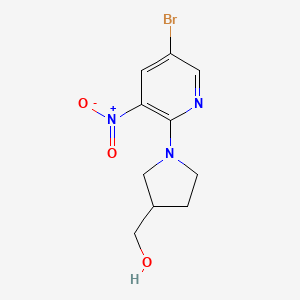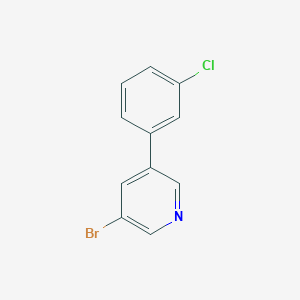
3-Brom-5-(3-Chlorphenyl)pyridin
Übersicht
Beschreibung
3-Bromo-5-(3-chlorophenyl)pyridine is a halogenated aromatic compound characterized by the presence of bromine and chlorine atoms on a pyridine ring
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(3-chlorophenyl)pyridine has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a probe in biological studies to investigate the interactions of halogenated compounds with biological systems.
Industry: It is utilized in the production of advanced materials and chemicals, including polymers and agrochemicals.
Wirkmechanismus
Target of Action
Many bioactive aromatic compounds, like indole derivatives, have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could range from enzymes to receptors to DNA.
Mode of Action
The interaction of the compound with its targets would depend on the chemical structure of the compound and the nature of the target. For example, some compounds might inhibit an enzyme’s activity, while others might enhance it .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a specific metabolic pathway, that pathway might be affected .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For example, the presence of certain functional groups might influence how readily the compound is absorbed or how quickly it is metabolized .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits a key enzyme in a metabolic pathway, the result might be a decrease in the production of certain metabolites .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(3-chlorophenyl)pyridine typically involves halogenation reactions. One common method is the direct bromination of 5-(3-chlorophenyl)pyridine using bromine in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3). The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of the bromine atom at the desired position.
Industrial Production Methods: In an industrial setting, the production of 3-Bromo-5-(3-chlorophenyl)pyridine may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-5-(3-chlorophenyl)pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Major Products Formed:
Oxidation: The oxidation of 3-Bromo-5-(3-chlorophenyl)pyridine can yield various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can produce reduced forms of the compound, such as 3-bromo-5-(3-chlorophenyl)pyridine derivatives with different functional groups.
Substitution: Substitution reactions can lead to the formation of substituted pyridine derivatives with different substituents at the bromine or chlorine positions.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-5-(3-chlorophenyl)pyridine is structurally similar to other halogenated pyridines, such as 3-bromo-5-(4-chlorophenyl)pyridine and 3-bromo-5-(2-chlorophenyl)pyridine. These compounds share the common feature of having bromine and chlorine atoms on the pyridine ring, but differ in the position and type of substituents on the phenyl ring. The uniqueness of 3-Bromo-5-(3-chlorophenyl)pyridine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
3-bromo-5-(3-chlorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClN/c12-10-4-9(6-14-7-10)8-2-1-3-11(13)5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFLJKWCTTZYOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671934 | |
| Record name | 3-Bromo-5-(3-chlorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675590-26-8 | |
| Record name | 3-Bromo-5-(3-chlorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
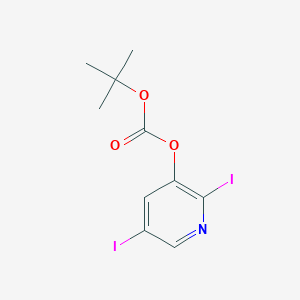
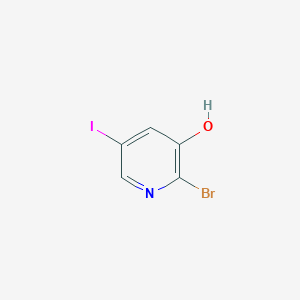
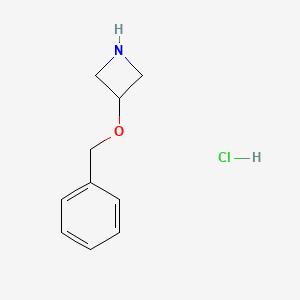
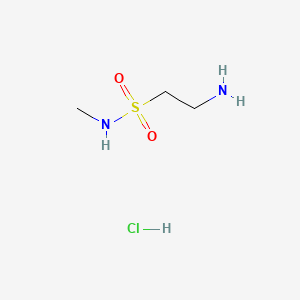
![N-[3-(2-Amino-4-bromophenoxy)phenyl]acetamide hydrochloride](/img/structure/B1521660.png)
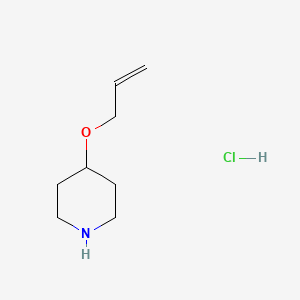
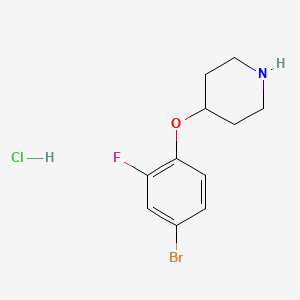
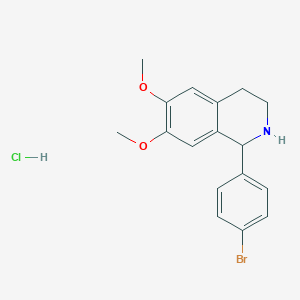
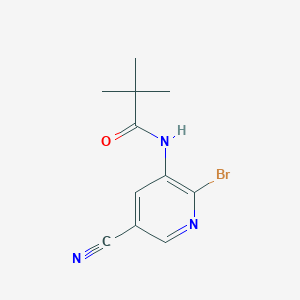
![2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B1521666.png)
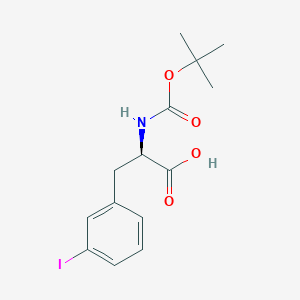
![N-(6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1521669.png)
